(5-Chloro-2,4-dinitrophenyl)hydrazine (5-Chloro-2,4-dinitrophenyl)hydrazine
Brand Name: Vulcanchem
CAS No.: 62088-24-8
VCID: VC8182383
InChI: InChI=1S/C6H5ClN4O4/c7-3-1-4(9-8)6(11(14)15)2-5(3)10(12)13/h1-2,9H,8H2
SMILES: C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])NN
Molecular Formula: C6H5ClN4O4
Molecular Weight: 232.58 g/mol

(5-Chloro-2,4-dinitrophenyl)hydrazine

CAS No.: 62088-24-8

Cat. No.: VC8182383

Molecular Formula: C6H5ClN4O4

Molecular Weight: 232.58 g/mol

* For research use only. Not for human or veterinary use.

(5-Chloro-2,4-dinitrophenyl)hydrazine - 62088-24-8

Specification

CAS No. 62088-24-8
Molecular Formula C6H5ClN4O4
Molecular Weight 232.58 g/mol
IUPAC Name (5-chloro-2,4-dinitrophenyl)hydrazine
Standard InChI InChI=1S/C6H5ClN4O4/c7-3-1-4(9-8)6(11(14)15)2-5(3)10(12)13/h1-2,9H,8H2
Standard InChI Key VOQIXBVKFYHUOD-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])NN
Canonical SMILES C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])NN

Introduction

Structural and Molecular Characteristics

(5-Chloro-2,4-dinitrophenyl)hydrazine belongs to the arylhydrazine family, featuring a benzene ring with substituents at the 2-, 4-, and 5-positions: nitro groups at 2 and 4, and a chlorine atom at 5. The hydrazine (-NHNH₂) group at position 1 enables nucleophilic reactions, particularly with carbonyl compounds. The electron-withdrawing nitro and chloro groups enhance the electrophilicity of the aromatic ring, directing reactivity toward substitution and condensation reactions .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₆H₄ClN₄O₄
Molecular Weight248.58 g/mol
Substituents-NO₂ (2,4), -Cl (5), -NHNH₂ (1)
ReactivityElectrophilic substitution, condensation

Synthesis and Production

The synthesis of (5-Chloro-2,4-dinitrophenyl)hydrazine follows pathways analogous to its parent compound, 2,4-dinitrophenylhydrazine (DNPH) . While direct literature on its synthesis is limited, logical extrapolation from DNPH production provides a plausible route:

  • Starting Material: 5-Chloro-2,4-dinitrochlorobenzene (CAS 97-00-7), a precursor with chlorine at position 5 and nitro groups at 2 and 4 .

  • Reaction with Hydrazine: Nucleophilic aromatic substitution replaces the para-chloro group with hydrazine:

    C6H3Cl(NO2)2+N2H4C6H3(NO2)2NHNH2+HCl\text{C}_6\text{H}_3\text{Cl(NO}_2\text{)}_2 + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_3\text{(NO}_2\text{)}_2\text{NHNH}_2 + \text{HCl}

    This reaction typically occurs in ethanol under reflux, catalyzed by sulfuric acid or acetic acid .

Table 2: Optimal Reaction Conditions

ParameterCondition
SolventEthanol
Temperature80–85°C (reflux)
CatalystGlacial acetic acid
Yield~63% (based on analogous syntheses )

Industrial-scale production employs continuous flow reactors to enhance safety and efficiency, given the shock-sensitive nature of nitroaromatic compounds .

Chemical Reactivity and Applications

Condensation with Carbonyl Compounds

The hydrazine group reacts with aldehydes and ketones to form hydrazones, a reaction central to its analytical applications:

RR’C=O+C6H3Cl(NO2)2NHNH2C6H3Cl(NO2)2NHN=CRR’+H2O\text{RR'C=O} + \text{C}_6\text{H}_3\text{Cl(NO}_2\text{)}_2\text{NHNH}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl(NO}_2\text{)}_2\text{NHN=CRR'} + \text{H}_2\text{O}

Hydrazones derived from (5-Chloro-2,4-dinitrophenyl)hydrazine exhibit vivid coloration (yellow to red) and distinct melting points, aiding in carbonyl compound identification . Unlike DNPH, the chloro substituent may alter solubility and crystallization behavior, though systematic studies are needed.

Reduction and Functionalization

The nitro groups can be reduced to amines using hydrogenation or sodium borohydride, yielding diamino derivatives. This property is exploitable in synthesizing heterocyclic compounds for pharmaceutical research .

Antiviral Research Applications

Recent studies highlight derivatives of (5-Chloro-2,4-dinitrophenyl)hydrazine as inhibitors of viral protein interactions. For example, a hydrazone derivative synthesized from 5-chloroisatin and DNPH demonstrated selective inhibition of SARS-CoV-2 spike protein binding to ACE2 receptors (IC₅₀ = 0.26 μM) . Molecular docking suggests the chloro and nitro groups enhance binding affinity to viral targets, circumventing mutation-induced resistance .

Table 3: Bioactivity Data for a Related Hydrazone Derivative

ParameterValue
IC₅₀ (SARS-CoV-2 RBD)0.26 μM
Selectivity Index7.9 (vs. PD-1/PD-L1)
Binding SiteACE2 receptor distal to spike mutations
Hazard CategoryCode
Acute ToxicityH301, H310, H331
Skin SensitizationH317
Aquatic ToxicityH400, H410

Comparative Analysis with Analogues

2,4-Dinitrophenylhydrazine (DNPH): Lacks the 5-chloro substituent, resulting in lower electrophilicity and distinct hydrazone melting points. DNPH is more widely used in teaching laboratories due to its lower synthetic complexity .

5-Chloro-2,4-dinitrophenylhydrazone: A derivative with a substituted carbonyl group, exhibiting enhanced bioactivity in antiviral assays .

Future Directions

Further research should prioritize:

  • Synthetic Optimization: Developing safer, higher-yield routes for large-scale production.

  • Mechanistic Studies: Elucidating the role of the chloro substituent in binding viral proteins.

  • Environmental Impact Assessments: Biodegradation studies to mitigate ecotoxicity concerns.

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